Thermal Protein Stabilization vs. Arginine and Guanidine
Spermidine phosphate salt demonstrates superior thermal stabilization of hen egg lysozyme compared to common additives like arginine and guanidine. In a study, 50 mM spermidine completely prevented lysozyme aggregation after heat treatment (98°C for 30 min) and retained approximately 50% of lysozyme activity, while 100 µM arginine and guanidine resulted in over 30% aggregation and less than 5% residual activity [1]. TCI's product-specific data further confirms that Spermidine Phosphate [for Protein Research] at 100 mM concentration maintains >80% of initial lysozyme activity under similar conditions [2].
| Evidence Dimension | Prevention of thermal aggregation and activity loss |
|---|---|
| Target Compound Data | 50 mM spermidine phosphate: 0% aggregation, ~50% residual activity; 100 mM: >80% residual activity |
| Comparator Or Baseline | 100 µM Arginine: >30% aggregation, <5% residual activity; 100 µM Guanidine: similar low activity |
| Quantified Difference | >80% activity vs. <5% activity; 0% aggregation vs. >30% aggregation |
| Conditions | Hen egg lysozyme (0.2 mg/mL) in sodium phosphate buffer (pH 6.5), heated to 98°C for 30 minutes |
Why This Matters
For researchers developing protein-based therapeutics or studying protein folding, the superior stabilization provided by spermidine phosphate salt can be critical for maintaining protein integrity during experimental or manufacturing processes, justifying its selection over other polyamines or additives.
- [1] Kudou, M., et al. (2003). Prevention of thermal inactivation and aggregation of lysozyme by polyamines. Eur J Biochem, 270(22), 4547-54. View Source
- [2] TCI Chemicals. Spermidine Phosphate [for Protein Research] Product Page. (In-house analysis data). View Source
